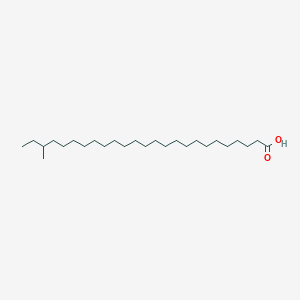

23-Methyl-pentacosanoic acid

Description

Properties

CAS No. |

142178-70-9 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

23-methylpentacosanoic acid |

InChI |

InChI=1S/C26H52O2/c1-3-25(2)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h25H,3-24H2,1-2H3,(H,27,28) |

InChI Key |

KETXIYUCVSWJBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Abundance and Distribution of 23 Methyl Pentacosanoic Acid

Occurrence in Prokaryotic Systems

Branched-chain fatty acids (BCFAs) are significant components of the cellular lipids in many prokaryotes, influencing membrane fluidity and environmental adaptation. The distribution of these lipids, including 23-methyl-pentacosanoic acid, varies between bacteria and archaea due to fundamental differences in their membrane composition.

Bacterial Membrane and Lipid Constituents

Branched-chain fatty acids of the iso and anteiso series are major acyl constituents of membrane lipids in numerous bacterial species. nih.gov These fatty acids are synthesized through pathways that begin with branched-chain primers, leading to structures with methyl branches near the end of the acyl chain. nih.govnih.gov 23-Methyl-pentacosanoic acid is classified as an anteiso fatty acid, featuring a methyl group on the antepenultimate (n-2) carbon.

The presence of such BCFAs is considered an important characteristic for the identification and classification of bacteria. nih.gov While direct identification of 23-methyl-pentacosanoic acid in specific bacterial isolates is not widely documented, its existence is strongly inferred from the lipid profiles of organisms known to host symbiotic bacteria. For instance, many of the unusual very-long-chain fatty acids (VLCFAs) found in marine sponges are believed to be synthesized by their bacterial symbionts. mdpi.comvliz.be Studies on sponge-derived fatty acids have confirmed the presence of anteiso-C26:0, suggesting a bacterial origin. researchgate.net Furthermore, bacteria from genera such as Microbacterium are known to be particularly rich in anteiso-BCFAs. biorxiv.org

Archaeal Lipid Profiles

The membrane composition of Archaea is fundamentally distinct from that of Bacteria and Eukarya, a difference often referred to as the "lipid divide". nih.govnih.gov Archaeal membranes are not built from fatty acids but from isoprenoid chains linked to a glycerol-1-phosphate backbone via ether bonds. nih.govnih.gov These ether linkages are more chemically stable under extreme conditions than the ester bonds found in bacterial and eukaryotic lipids. rcsb.orgfrontiersin.org

Consequently, 23-methyl-pentacosanoic acid is not a characteristic or common component of archaeal lipid profiles. While some studies have noted that fatty acid biosynthesis is not entirely absent in archaea, it is considered underdeveloped, and the lipids produced are typically not the primary structural components of the membrane. nih.govnih.gov The dominant lipids are bipolar tetraether lipids (BTLs) like GDGT (glycerol dialkyl glycerol (B35011) tetraether) and diether lipids, which form monolayer or bilayer membranes adapted to often extreme environments. frontiersin.orgmdpi.com

Occurrence in Eukaryotic Systems (Non-Human Focus)

In eukaryotes, 23-methyl-pentacosanoic acid has been identified in various organisms, particularly those in marine environments and, more recently, in the plant kingdom. Its role is often associated with the structural lipids of membranes and specialized metabolites.

Plant Lipidomics

For a long time, branched-chain fatty acids were considered rare in higher plants. researchgate.net However, recent analytical advancements have led to their discovery in select species. A 2020 study was the first to unequivocally identify even-numbered, very-long-chain anteiso-BCFAs, including anteiso-26:0 (23-methyl-pentacosanoic acid) , in a natural plant product, specifically chia seeds (Salvia hispanica). acs.org In chia, plant-derived BCFAs are predominantly of the anteiso form, and they constitute about 0.4% (w/w) of the total fatty acids. acs.org

Other research has identified a range of iso- and anteiso-fatty acids in alpine plants, indicating that the capacity for BCFA synthesis exists within the plant kingdom, although the specific anteiso-C26:0 was not always detailed. researchgate.net For example, a study of four alpine plant species from the Pamirs identified iso-acids with chain lengths up to C26 and anteiso-acids up to C20. researchgate.net Additionally, a new class of plant lipids, N-acylserotonins, discovered in baobab (Adansonia digitata) seed oil, were found to contain saturated fatty acids from C22 to C26. nih.gov

Fungal Lipid Profiles

The lipid profiles of most fungi are dominated by common straight-chain saturated and unsaturated fatty acids like palmitic, oleic, and linoleic acids. researchgate.netmdpi.com Branched-chain fatty acids are generally considered uncommon in fungi. mdpi.com

However, some fungal metabolites have been shown to incorporate BCFAs. A review of over 30,000 peptide structures from marine and terrestrial organisms found that approximately 15% of fungal lipopeptides contain iso- and anteiso-methyl-branched chain fatty acids, with chain lengths reported up to C24:0. mdpi.com While this does not confirm the presence of anteiso-C26:0 specifically, it demonstrates that the biosynthetic pathways for producing and utilizing anteiso fatty acids exist in certain fungi for creating specialized metabolites. Studies on Antarctic fungi have also highlighted the diversity of fatty acids used for adaptation, though BCFAs were not the focus. mdpi.commdpi.com

Invertebrate Lipid Composition, e.g., Sponges, C. elegans

The most significant occurrences of 23-methyl-pentacosanoic acid are documented in marine invertebrates, especially sponges. Sponges are known for their highly diverse and unusual fatty acid profiles, which include a wide array of very-long-chain, branched, and halogenated fatty acids. scielo.brasianpubs.org

A study on the phospholipid fatty acids of the marine sponge Cinachyrella alloclada explicitly identified 23-methylpentacosanoic acid (anteiso-26:0) as one of several monomethyl branched fatty acids. researchgate.net In a related discovery, 2-hydroxy-23-methylpentacosanoic acid was isolated from the phospholipids (B1166683) of the sponge Smenospongia aurea. researchgate.netwikidata.org The presence of these and other related BCFAs is a hallmark of demosponges. scielo.br

Table 1: Occurrence of 23-Methyl-pentacosanoic Acid and Related Branched-Chain Fatty Acids in Sponges This table is interactive. Click on the headers to sort.

| Compound | Sponge Species | Finding | Reference |

|---|---|---|---|

| 23-Methyl-pentacosanoic acid (anteiso-26:0) | Cinachyrella alloclada | Identified as a monomethyl branched fatty acid in phospholipids. | researchgate.net |

| 2-Hydroxy-23-methylpentacosanoic acid | Smenospongia aurea | Isolated from phospholipids. | researchgate.netwikidata.org |

| 23-Methyl-5,9-tetracosadienoic acid | Cinachyrella aff. schulzei | Identified as a rare iso-5,9-dienoic fatty acid. | ird.fr |

| General anteiso-fatty acids | Mycale rea | Found to have a high content of anteiso acids (2.8%). | scielo.br |

In the model organism Caenorhabditis elegans, monomethyl branched-chain fatty acids (mmBCFAs) are known to be synthesized de novo and are essential for proper growth and development. nih.gov The nematode utilizes fatty acid elongases to produce BCFAs, primarily shorter-chain variants like C15iso and C17iso. nih.gov However, C. elegans also has pathways for producing and utilizing VLCFAs. For instance, the genes acs-20 and acs-22, which are homologs of mammalian FATP4, are acyl-CoA synthetases active on VLCFAs and are crucial for the worm's cuticle barrier. plos.org Experiments have shown reduced incorporation of C26:0 fatty acids into sphingomyelin (B164518) in mutants of these genes. plos.org While a direct report of endogenous 23-methyl-pentacosanoic acid is lacking, the evidence shows that C. elegans possesses the metabolic machinery for both anteiso-BCFA and VLCFA synthesis and can incorporate dietary BCFAs, suggesting a potential role for this lipid class. biorxiv.orgresearchgate.net

Vertebrate Non-Mammalian Tissues and Fluids, e.g., Ruminant Milk

Ruminant milk is recognized as a significant dietary source of a diverse array of fatty acids, including methyl-branched-chain fatty acids (BCFA). researchgate.net These BCFAs are largely synthesized by rumen bacteria and subsequently absorbed by the animal and secreted into the milk. The fatty acid profile of milk, including its BCFA content, can be influenced by factors such as the animal's diet, breed, and stage of lactation. nih.govmdpi.com

The most abundant BCFAs found in milk fat are typically iso- and anteiso-methyl-branched acids with shorter chains, such as 12-methyltetradecanoic acid (anteiso-C15:0) and 14-methylhexadecanoic acid (anteiso-C17:0). researchgate.net While very-long-chain fatty acids are present in milk, and the presence of odd-numbered and branched-chain fatty acids is well-documented, specific identification of 23-methyl-pentacosanoic acid (anteiso-C26:0) is not commonly reported in general milk fat analyses. mdpi.comlargeanimalreview.com The focus of many studies remains on the more prevalent short- and long-chain fatty acids due to their higher concentrations. mdpi.com However, the enzymatic pathways in rumen microbiota are capable of producing a wide spectrum of BCFAs, suggesting that longer-chain variants may be present in trace amounts.

Table 1: Examples of Common Methyl-Branched Chain Fatty Acids (BCFA) in Ruminant Milk

| Compound Name | Type | Common Abbreviation |

|---|---|---|

| 12-Methyltetradecanoic acid | anteiso-BCFA | anteiso-C15:0 |

| 14-Methylhexadecanoic acid | anteiso-BCFA | anteiso-C17:0 |

Environmental Distribution and Microbial Lipids

Soil ecosystems harbor a vast diversity of microorganisms that synthesize a wide range of lipids, including branched-chain fatty acids. These compounds are important components of microbial cell membranes and serve as biomarkers for specific microbial groups.

Research on the microbial communities in a 520-million-year-old Cambrian host rock in Spain revealed a complex profile of branched fatty acids. nih.gov The analysis identified a series of both iso- and anteiso-methyl-branched fatty acids with chain lengths ranging from dodecanoic (C12) to hexacosanoic (C26) acid derivatives. nih.gov The presence of these compounds, including odd- and even-numbered homologs, points to a soil microbiota capable of synthesizing very-long-chain branched fatty acids. nih.gov

Furthermore, studies of soil mycobacteria from a Sicilian gas seep have identified unique, multi-methylated mycocerosic acids, including derivatives of tetracosanoic (C24) and hexacosanoic (C26) acids. copernicus.org Although these were polymethylated structures, their presence underscores the capability of soil bacteria to produce complex, very-long-chain fatty acids. The existence of anteiso-branched fatty acids up to C26 in soil indicates that 23-methyl-pentacosanoic acid is a potential, albeit likely minor, component of the lipid profile of certain soil microbial communities. nih.gov

Table 2: Examples of Branched-Chain Fatty Acids Identified in Soil Microbial Environments

| Compound Class | Chain Lengths Detected | Environment | Reference |

|---|---|---|---|

| iso- and anteiso-Methyl Branched Fatty Acids | C12 to C26 derivatives | Cambrian Host Rock Soil | nih.gov |

Marine sponges and their associated symbiotic microorganisms are well-known as a prolific source of novel and structurally diverse fatty acids. scielo.brscielo.br These include a variety of very-long-chain fatty acids (VLCFAs) with unusual branching patterns and modifications, which are often considered chemotaxonomic markers. scielo.br

While iso- and anteiso-saturated long-chain fatty acids are not common in nature, they have been reported in the phospholipids of marine sponges. ird.fr Specific analysis for 23-methyl-pentacosanoic acid is rare, but the identification of structurally similar molecules in various sponge species strongly suggests the presence of the necessary biosynthetic pathways.

For instance, studies on sponges from the Colombian Caribbean have identified a range of iso- and anteiso-acids. scielo.br One notable compound found was 6-Bromo-23-methyl-5,9-tetracosadienoic acid , a brominated and unsaturated C25 anteiso-fatty acid, in the sponge Mycale rea. scielo.brscielo.br In another study, 2-hydroxy-24-methylpentacosanoic acid , a hydroxylated C26 iso-fatty acid, was isolated from the phospholipids of the sponge Smenospongia aurea. wikidata.org The presence of these closely related C25 and C26 branched-chain fatty acids highlights the metabolic capacity within marine sponges and their symbionts to produce such complex lipids.

Table 3: Examples of Long-Chain Methyl-Branched Fatty Acids and Derivatives in Marine Sponges

| Compound Name | Sponge Species | Finding |

|---|---|---|

| 6-Bromo-23-methyl-5,9-tetracosadienoic acid | Mycale rea | A brominated, unsaturated anteiso-C25 fatty acid. scielo.brscielo.br |

| 2-hydroxy-24-methylpentacosanoic acid | Smenospongia aurea | A hydroxylated iso-C26 fatty acid. wikidata.org |

| iso- and anteiso-Acids (general) | Mycale rea | Contained up to 2.8% anteiso-acids. scielo.br |

Biosynthesis and Metabolic Pathways of 23 Methyl Pentacosanoic Acid

De Novo Synthesis Mechanisms of Branched-Chain Fatty Acids

The de novo synthesis of branched-chain fatty acids (BCFAs) is a crucial metabolic pathway in various organisms, creating fatty acids with methyl branches. These branches are typically located near the terminus of the acyl chain (iso- and anteiso-branching) or within the chain itself. The synthesis of 23-methyl-pentacosanoic acid, which has a methyl group near the methyl end of the chain, is an example of iso-branching. This process begins with a specific primer molecule and proceeds through a series of elongation cycles.

The foundational steps of BCFA synthesis rely on primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine nih.gov. These amino acids are transaminated and decarboxylated to form α-keto acids, which then serve as the initial building blocks for the fatty acid chain nih.gov.

Primer Specificity in Fatty Acid Synthase Systems

The initiation of branched-chain fatty acid synthesis is dictated by the specificity of the fatty acid synthase (FAS) system for a non-acetate primer. In the case of 23-methyl-pentacosanoic acid, an iso-branched fatty acid, the synthesis is initiated with a primer derived from the branched-chain amino acid leucine.

The process begins with the conversion of leucine to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA. Isovaleryl-CoA serves as the specific primer for the synthesis of iso-branched fatty acids. The fatty acid synthase, particularly the β-ketoacyl-acyl carrier protein synthase III (KAS III), exhibits a preference for such branched short-chain acyl-CoAs over acetyl-CoA, which is the primer for straight-chain fatty acids. This primer specificity is a critical determinant for the formation of a branched-chain fatty acid.

Elongation Pathways for Branched-Chain Fatty Acids

Once the synthesis is initiated with a branched-chain primer, the fatty acid chain is elongated through the repetitive addition of two-carbon units. This elongation process is carried out by the multi-enzyme fatty acid synthase complex. The two-carbon donor for each round of elongation is malonyl-CoA.

Condensation: The acyl chain bound to the acyl carrier protein (ACP) is condensed with malonyl-ACP. This reaction is catalyzed by a ketoacyl synthase (KS).

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP. This step requires a reducing equivalent, typically NADPH.

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP.

Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP, again utilizing NADPH as the reductant.

This four-step cycle is repeated multiple times, with each cycle adding two carbons to the growing fatty acid chain. To synthesize 23-methyl-pentacosanoic acid (a C26 fatty acid) from an isovaleryl-CoA primer (a C5 primer), a total of 10 elongation cycles are required.

Methylation Reactions in Branched-Chain Fatty Acid Biogenesis

For iso- and anteiso-branched fatty acids, the "methylation" is inherent to the primer used and does not involve a separate methylation reaction on the fatty acid chain itself. The methyl group present in the final product, such as in 23-methyl-pentacosanoic acid, originates from the branched structure of the initial primer molecule, isovaleryl-CoA.

In contrast, mid-chain methyl branches can be introduced by utilizing methylmalonyl-CoA instead of malonyl-CoA as the two-carbon donor during the elongation cycle. However, for terminally branched fatty acids like 23-methyl-pentacosanoic acid, the branching is established at the priming stage.

Enzymology of 23-Methyl-pentacosanoic Acid Synthesis

The synthesis of 23-methyl-pentacosanoic acid is catalyzed by a suite of enzymes that work in a coordinated fashion. The central player is the fatty acid synthase (FAS) complex, which houses the various catalytic activities required for chain elongation.

Characterization of Key Biosynthetic Enzymes, e.g., Thiolases

Several key enzymes are involved in the biosynthesis of branched-chain fatty acids:

Branched-chain amino acid aminotransferase: This enzyme catalyzes the initial step of converting leucine to its corresponding α-keto acid, α-ketoisocaproate.

Branched-chain α-keto acid dehydrogenase complex: This multi-enzyme complex is responsible for the oxidative decarboxylation of α-ketoisocaproate to produce the isovaleryl-CoA primer.

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the extender unit for all elongation cycles.

Fatty Acid Synthase (FAS): This is a multi-functional enzyme complex that carries out the cyclical elongation of the fatty acid chain. Key domains within the FAS complex include:

β-Ketoacyl-ACP Synthase (KAS): This enzyme, particularly KAS III, is crucial for the initial condensation of the branched-chain primer with malonyl-ACP. The ketoacyl synthase domain dictates the substrate specificity and the speed of BCFA production nih.govresearchgate.net.

β-Ketoacyl-ACP Reductase (KR)

β-Hydroxyacyl-ACP Dehydratase (DH)

Enoyl-ACP Reductase (ER)

Thiolases (Acetoacetyl-CoA thiolase): While thiolases are critical in the initial steps of straight-chain fatty acid synthesis (condensing two acetyl-CoA molecules), in the context of BCFA synthesis initiated by a non-acetate primer like isovaleryl-CoA, their primary role is in the β-oxidation pathway, which is the reverse of fatty acid synthesis wikipedia.orgopenaccessjournals.com. However, the initial condensation reaction catalyzed by KAS III is mechanistically similar to the reaction catalyzed by biosynthetic thiolases wikipedia.orgacs.org. Thiolases are divided into degradative (Thiolase I) and biosynthetic (Thiolase II) types, with the latter being specific for the thiolysis of acetoacetyl-CoA wikipedia.orgnih.gov.

| Enzyme/Complex | Role in 23-Methyl-pentacosanoic Acid Biosynthesis |

| Branched-chain amino acid aminotransferase | Conversion of Leucine to α-Ketoisocaproate |

| Branched-chain α-keto acid dehydrogenase | Conversion of α-Ketoisocaproate to Isovaleryl-CoA (Primer) |

| Acetyl-CoA Carboxylase (ACC) | Synthesis of Malonyl-CoA (Elongation unit) |

| Fatty Acid Synthase (FAS) | Catalyzes the cyclical elongation of the fatty acid chain |

| - β-Ketoacyl-ACP Synthase (KAS) | Condensation of acyl-ACP with malonyl-ACP |

| - β-Ketoacyl-ACP Reductase (KR) | Reduction of β-ketoacyl-ACP |

| - β-Hydroxyacyl-ACP Dehydratase (DH) | Dehydration of β-hydroxyacyl-ACP |

| - Enoyl-ACP Reductase (ER) | Reduction of enoyl-ACP |

Cofactor Requirements and Reaction Kinetics

The biosynthesis of fatty acids is an energy-intensive process that requires specific cofactors.

NADPH: The two reduction steps in each elongation cycle are dependent on the reducing power of NADPH wikipedia.org. For the synthesis of 23-methyl-pentacosanoic acid, which involves 10 elongation cycles, a total of 20 molecules of NADPH are consumed.

ATP: The synthesis of malonyl-CoA from acetyl-CoA by acetyl-CoA carboxylase is an ATP-dependent reaction.

Biotin: Acetyl-CoA carboxylase requires biotin as a prosthetic group.

Coenzyme A (CoA): Acyl intermediates are activated as thioesters of Coenzyme A or are transferred to the acyl carrier protein (ACP), which contains a phosphopantetheine prosthetic group derived from Coenzyme A.

| Cofactor | Role in Biosynthesis |

| NADPH | Reducing agent in the two reduction steps of each elongation cycle |

| ATP | Energy source for the synthesis of malonyl-CoA |

| Biotin | Prosthetic group for Acetyl-CoA Carboxylase |

| Coenzyme A | Forms thioester bonds with acyl intermediates for activation |

Catabolism and Degradation Routes of Branched-Chain Fatty Acids

The degradation of branched-chain fatty acids like 23-methyl-pentacosanoic acid presents unique challenges to cellular metabolism due to the presence of methyl groups along the acyl chain, which can obstruct the standard β-oxidation pathway. To overcome this, cells employ specialized enzymatic processes, primarily occurring in the peroxisomes and mitochondria.

Alpha-Oxidation Pathways

Alpha-oxidation is a crucial catabolic pathway for branched-chain fatty acids where the methyl group is located at the β-carbon, which sterically hinders the action of enzymes in the β-oxidation spiral. echemi.com This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org The primary substrate for alpha-oxidation is phytanic acid, a branched-chain fatty acid found in dairy products and the fat of ruminant animals. byjus.com

The process is initiated by the activation of the fatty acid to its coenzyme A (CoA) ester. In the peroxisome, the fatty acid undergoes oxidation. echemi.comwikipedia.org For instance, phytanic acid is first converted to phytanoyl-CoA, which is then oxidized to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA dioxygenase. wikipedia.orgbyjus.com Subsequently, 2-hydroxyphytanoyl-CoA lyase cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA. wikipedia.org The pristanal is then oxidized by aldehyde dehydrogenase to form pristanic acid, which, now lacking the β-methyl branch, can proceed through the β-oxidation pathway. wikipedia.orgbyjus.com A deficiency in the alpha-oxidation pathway, often due to mutations in the gene for phytanoyl-CoA hydroxylase, leads to the accumulation of phytanic acid, causing Refsum's disease, a rare inherited neurological disorder.

Beta-Oxidation of Branched-Chain Fatty Acids

Once a branched-chain fatty acid has been processed by alpha-oxidation to remove the problematic methyl group, or if the methyl group is not located at the β-position, it can be degraded via the β-oxidation pathway to generate energy. nih.gov Beta-oxidation of these fatty acids occurs in both mitochondria and peroxisomes and involves a cycle of four enzymatic reactions that result in the sequential removal of two-carbon units in the form of acetyl-CoA. nih.gov

However, the beta-oxidation of branched-chain fatty acids can yield products other than just acetyl-CoA. Depending on the position of the methyl branch, propionyl-CoA (a three-carbon unit) or isobutyryl-CoA may also be produced. youtube.com While acetyl-CoA can directly enter the citric acid cycle, propionyl-CoA is converted to succinyl-CoA, another intermediate of the citric acid cycle, through a series of carboxylation and rearrangement reactions.

Peroxisomal beta-oxidation is particularly important for the degradation of very-long-chain fatty acids (VLCFAs), which are composed of 24-26 carbon units, and branched-chain fatty acids. libretexts.org

Alternative Degradation Mechanisms

In addition to alpha- and beta-oxidation, omega (ω)-oxidation represents a minor alternative pathway for fatty acid degradation that occurs in the smooth endoplasmic reticulum. byjus.comyoutube.com This pathway involves the oxidation of the methyl group at the opposite end of the fatty acid from the carboxyl group (the ω-carbon). youtube.com The resulting dicarboxylic acids can then undergo β-oxidation from both ends. youtube.com While typically a minor contributor to fatty acid catabolism, omega-oxidation can become more significant when β-oxidation is impaired. youtube.com

Regulation of 23-Methyl-pentacosanoic Acid Metabolism

The metabolism of fatty acids, including branched-chain fatty acids, is a tightly regulated process to ensure a balance between synthesis, storage, and degradation to meet the cell's energy demands and structural needs. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Control of Biosynthetic Genes

The synthesis of fatty acids is controlled by the expression of genes encoding the necessary enzymes. In bacteria, transcriptional regulators such as FadR and FabR in Escherichia coli and FapR in Bacillus subtilis play a crucial role in controlling fatty acid biosynthesis. nih.govnih.gov These regulators can act as repressors or activators of gene expression in response to the cellular levels of fatty acid intermediates. For example, long-chain acyl-CoA molecules can bind to FadR, leading to the derepression of the fatty acid degradation pathway. nih.gov

In eukaryotes, transcription factors such as sterol regulatory element-binding proteins (SREBPs) are key regulators of lipogenesis. mdpi.com SREBPs activate the transcription of genes involved in the synthesis of fatty acids and cholesterol. mdpi.com The activity of SREBPs is itself regulated by cellular sterol levels.

Post-Translational Modification of Metabolic Enzymes

The activity of enzymes involved in fatty acid metabolism can be rapidly modulated by post-translational modifications (PTMs). creative-proteomics.com PTMs are covalent alterations to proteins that can change their activity, localization, or stability. nih.gov

A common PTM is the acylation of metabolic enzymes, where a fatty acyl group is attached to the protein. creative-proteomics.com This modification can directly influence the enzyme's catalytic activity or its interaction with other proteins and cellular membranes. creative-proteomics.com For instance, conditions that promote fatty acylation can lead to the gradual inactivation of key metabolic enzymes, providing a feedback mechanism to metabolic pathways. creative-proteomics.com Other PTMs, such as phosphorylation, acetylation, and ubiquitination, also play significant roles in regulating the enzymes of fatty acid metabolism, thereby affecting pathways like the tricarboxylic acid cycle, glycolysis, and fatty acid oxidation. nih.gov

Interactive Data Table: Key Enzymes in Branched-Chain Fatty Acid Catabolism

| Enzyme | Pathway | Function |

| Phytanoyl-CoA Dioxygenase | Alpha-Oxidation | Oxidizes phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. wikipedia.orgbyjus.com |

| 2-Hydroxyphytanoyl-CoA Lyase | Alpha-Oxidation | Cleaves 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA. wikipedia.org |

| Aldehyde Dehydrogenase | Alpha-Oxidation | Oxidizes pristanal to pristanic acid. wikipedia.orgbyjus.com |

| Acyl-CoA Dehydrogenase | Beta-Oxidation | Catalyzes the initial dehydrogenation step in each cycle of β-oxidation. libretexts.org |

| Enoyl-CoA Hydratase | Beta-Oxidation | Hydrates the double bond formed in the previous step. libretexts.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Beta-Oxidation | Dehydrogenates the 3-hydroxyacyl-CoA intermediate. libretexts.org |

| Thiolase | Beta-Oxidation | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. libretexts.org |

Environmental and Nutritional Influences on Microbial Synthesis

The production of 23-Methyl-pentacosanoic acid, an iso-branched fatty acid, is fundamentally dependent on the intracellular availability of isobutyryl-CoA, which serves as the primer for its biosynthesis. This precursor is primarily derived from the catabolism of the branched-chain amino acid (BCAA) L-leucine. Consequently, the nutritional environment, particularly the concentration of L-leucine, plays a pivotal role in promoting the synthesis of iso-fatty acids. In environments rich in leucine, microorganisms can be expected to produce a higher proportion of iso-branched fatty acids. The degradation of leucine yields isovaleryl-CoA, which can be further metabolized to the isobutyryl-CoA primer necessary for initiating the synthesis of fatty acids with a methyl branch at the penultimate (iso) position.

Environmental parameters such as temperature and pH are also critical regulators of fatty acid synthesis in microorganisms. Temperature, in particular, has a profound effect on the fluidity of cell membranes. Microorganisms adapt to changes in temperature by modifying the composition of their membrane fatty acids. At lower temperatures, bacteria often increase the proportion of branched-chain and unsaturated fatty acids to maintain optimal membrane fluidity. This adaptive response can lead to an increased synthesis of iso- and anteiso-branched fatty acids. Therefore, cultivating microorganisms at suboptimal growth temperatures could potentially enhance the production of branched-chain fatty acids, including very-long-chain variants like 23-Methyl-pentacosanoic acid.

The pH of the growth medium can also influence fatty acid composition, although its effects are often interdependent with temperature nih.gov. Changes in pH can alter enzyme activities involved in both fatty acid synthesis and precursor metabolism, thereby shifting the balance of different fatty acid types produced. For some bacteria, cultivation at specific pH values has been shown to alter the ratio of iso- and anteiso-branched fatty acids to other fatty acid types nih.gov.

The elongation of the initial branched-chain primer to a very-long-chain fatty acid like 23-Methyl-pentacosanoic acid is carried out by the fatty acid synthase (FAS) system. The chain length of the final fatty acid is determined by the interplay of the enzymes within the FAS complex and the availability of malonyl-CoA, the two-carbon donor for elongation. While the specific factors that favor extreme elongation to C25 in the context of a branched primer are not well-elucidated, it is plausible that specific nutritional conditions that support a high rate of fatty acid elongation, coupled with a sufficient supply of the isobutyryl-CoA primer, are necessary.

The following table summarizes the key environmental and nutritional factors that are understood to influence the microbial synthesis of iso-branched fatty acids, with extrapolated relevance to 23-Methyl-pentacosanoic acid:

| Factor | Influence on Iso-Branched Fatty Acid Synthesis | Potential Impact on 23-Methyl-pentacosanoic Acid Production |

| Nutritional | ||

| L-leucine concentration | High concentrations provide the precursor isovaleryl-CoA, leading to increased synthesis of iso-fatty acids. | Increased availability of the isobutyryl-CoA primer is essential for initiating synthesis. |

| Carbon Source | The type and availability of the primary carbon source can affect the overall pool of acetyl-CoA and malonyl-CoA for elongation. | A carbon source that supports robust fatty acid elongation is necessary to reach a C25 chain length. |

| Other Organic Acids | Presence of other short-chain carboxylic acids may compete as primers, potentially reducing the proportion of specific iso-fatty acids. | May divert precursors and enzymes away from the synthesis of very-long-chain iso-fatty acids. |

| Environmental | ||

| Temperature | Lower temperatures often lead to an increased proportion of branched-chain fatty acids to maintain membrane fluidity. | Suboptimal growth temperatures may upregulate the synthesis of branched-chain fatty acids in general. |

| pH | Can influence enzyme activity and the ratio of different fatty acid types produced, often in conjunction with temperature. | Optimal pH would be required to support the activity of the specific enzymes involved in both initiation and elongation. |

Biological Roles and Physiological Significance Non Human and Non Clinical Contexts

Structural Roles in Biological Membranes

The integration of fatty acids into biological membranes is a critical determinant of their physical properties and, consequently, their function. As a C26 fatty acid, 23-Methyl-pentacosanoic acid is classified as a VLCFA, which are known to have profound effects on membrane architecture. oup.comnih.gov

The fluidity of a biological membrane is essential for a wide range of cellular processes, including the function of membrane-bound enzymes and receptors. The fluidity is largely determined by the composition of the fatty acyl chains within the membrane phospholipids (B1166683). acs.org Saturated long-chain fatty acids tend to pack tightly, leading to more rigid membranes, while unsaturated fatty acids introduce kinks in the acyl chains, increasing fluidity.

Branched-chain fatty acids, such as 23-Methyl-pentacosanoic acid, also play a crucial role in modulating membrane fluidity. The methyl branch disrupts the orderly packing of the acyl chains, thereby increasing the fluidity of the membrane. acs.orgnih.govacs.org This effect is particularly important in microorganisms that inhabit environments with fluctuating temperatures, as they can adjust the ratio of straight-chain to branched-chain fatty acids to maintain optimal membrane fluidity. nih.govusda.gov Fatty acids with anteiso-branching (a methyl group on the antepenultimate carbon) are more effective at increasing membrane fluidity than those with iso-branching (a methyl group on the penultimate carbon). nih.gov

The presence of VLCFAs can also influence membrane thickness and permeability. The extended length of these fatty acids can span a significant portion of the lipid bilayer, potentially affecting the packing of neighboring lipids and altering the permeability of the membrane to various solutes. oup.commolbiolcell.org

Table 1: Influence of Fatty Acid Structure on Membrane Properties

| Fatty Acid Type | Structural Feature | Effect on Membrane Fluidity | Effect on Membrane Packing |

|---|---|---|---|

| Saturated Fatty Acids | Straight acyl chains | Decreases | Increases |

| Unsaturated Fatty Acids | Kinks in acyl chains due to double bonds | Increases | Decreases |

| Branched-Chain Fatty Acids (iso and anteiso) | Methyl branches along the acyl chain | Increases | Decreases |

| Very-Long-Chain Fatty Acids | Acyl chains with ≥22 carbons | Can decrease fluidity due to increased van der Waals forces, but branching can counteract this | Can increase membrane thickness and alter packing |

The lipid environment of a membrane significantly influences the structure and function of embedded proteins. The thickness of the lipid bilayer, which can be modulated by the presence of VLCFAs, is a critical factor for the proper functioning of many transmembrane proteins. A mismatch between the hydrophobic length of a transmembrane protein domain and the thickness of the surrounding lipid bilayer can lead to conformational changes in the protein, potentially altering its activity.

Branched-chain fatty acids can also influence the lateral organization of membrane components, leading to the formation of distinct lipid domains. These domains can serve to concentrate or exclude certain membrane proteins, thereby regulating their interactions and functions. The altered fluidity and packing induced by BCFAs can create a local environment that is either favorable or unfavorable for the activity of specific membrane proteins.

Signaling Pathways and Molecular Interactions in Non-Human Systems

Beyond their structural roles, fatty acids and their derivatives are increasingly recognized as important signaling molecules in a variety of cellular processes in non-human organisms. researchgate.netfrontiersin.orgnih.gov

While direct evidence for 23-Methyl-pentacosanoic acid is lacking, long-chain and very-long-chain fatty acids are known to act as ligands for nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs). nih.gov PPARα, for instance, is a key regulator of lipid metabolism, and its activation by fatty acids leads to the transcriptional upregulation of genes involved in fatty acid oxidation. nih.gov In rats, the activation of PPARα in the spinal cord has been implicated in the response to peripheral noxious stimulation, suggesting a role for fatty acid signaling in pain pathways.

Table 2: Putative Signaling Roles of 23-Methyl-pentacosanoic Acid Based on Related Fatty Acids

| Signaling Pathway/Target | General Role of Related Fatty Acids (VLCFAs and BCFAs) | Potential Implication for 23-Methyl-pentacosanoic Acid |

|---|---|---|

| Peroxisome Proliferator-Activated Receptors (PPARs) | Ligands for PPARs, regulating lipid metabolism and inflammation. | May act as a ligand for PPAR isoforms, influencing gene expression related to lipid homeostasis. |

| Sphingolipid Metabolism | VLCFAs are essential precursors for the synthesis of sphingolipids, which are themselves signaling molecules. nih.gov | Could be incorporated into sphingolipids, thereby modulating signaling pathways involved in cell growth, differentiation, and stress responses. |

| Plant Stress Responses | VLCFAs are involved in the response of plants to both biotic and abiotic stress. frontiersin.orgnih.gov | In plant systems, it could be a component of signaling cascades that respond to environmental challenges. |

In various non-mammalian organisms, fatty acids and their derivatives can act as signaling molecules in processes ranging from development to immunity. For example, in plants, VLCFAs are crucial components of cuticular waxes and sphingolipids, which not only form physical barriers but are also involved in signaling during pathogen interactions. nih.gov The specific structure of a fatty acid, including its chain length and branching, can determine its binding affinity and specificity for certain receptors or protein domains, thereby dictating its signaling function.

Energy Storage and Utilization in Non-Human Organisms

Fatty acids are a primary form of energy storage in many organisms. They are stored in the form of triacylglycerols in lipid droplets and can be mobilized and broken down through β-oxidation to produce ATP. researchgate.net Very-long-chain fatty acids can also serve as a significant energy reserve. In some organisms, particularly those adapted to specific environmental niches, VLCFAs and BCFAs may be preferentially stored and utilized for energy.

The metabolism of VLCFAs requires specific enzymes and pathways, and the regulation of their synthesis and degradation is tightly controlled to meet the energetic demands of the cell. researchgate.netresearchgate.net In some microorganisms, the ability to synthesize and utilize branched-chain fatty acids for energy may provide a selective advantage in certain environments.

Role in Microbial Adaptation and Survival

Branched and very-long-chain fatty acids are integral components of microbial physiology, contributing significantly to their ability to adapt and survive in diverse and often challenging environments.

Stress Response Mechanisms, e.g., in fungi

In fungi, very-long-chain fatty acids are crucial for development and responding to environmental stress. They are key precursors for the synthesis of sphingolipids, which are essential components of cellular membranes and are involved in various signaling pathways. The biosynthesis of VLCFAs is critical for maintaining membrane integrity and fluidity, which is vital when fungi encounter osmotic or cell membrane stress.

Disruption of VLCFA synthesis in phytopathogenic fungi, such as Fusarium graminearum, leads to significant defects in vegetative growth and conidiation nih.gov. Specifically, the deletion of the VLCFA elongase gene FgELO2 resulted in reduced ergosterol content and increased sensitivity to osmotic stress nih.gov. This highlights the fundamental role of VLCFAs in stress tolerance. The synthesis of these fatty acids is tightly regulated, and their presence is a key factor in the fungus's ability to withstand external pressures.

Furthermore, VLCFA biosynthesis has been identified as a target for antifungal agents. Inhibition of this pathway can disrupt septin assembly, a critical process for host penetration by pathogenic fungi, demonstrating the importance of VLCFAs in fungal virulence and survival mechanisms springernature.com.

Table 1: Role of Very-Long-Chain Fatty Acids in Fungal Stress Response

| Fungal Species | VLCFA-Related Gene/Enzyme | Observed Effect of Disruption | Implication in Stress Response |

|---|---|---|---|

| Fusarium graminearum | FgELO2 (VLCFA elongase) | Defective growth, reduced conidiation, increased sensitivity to osmotic and cell membrane stress. | Essential for maintaining membrane integrity and responding to environmental stressors. |

Host-Microbe Interactions (Non-Pathogenic, Non-Human)

In the context of non-pathogenic host-microbe interactions, particularly in plant-microbe relationships, VLCFAs play a significant role. They are essential components of the plant cuticle, which serves as the primary interface between the plant and its microbial inhabitants tandfonline.comresearchgate.net. The composition of the cuticle, including its VLCFA content, can influence the adhesion and colonization of commensal and symbiotic microbes.

Microbes, in turn, have evolved mechanisms to interact with and sometimes metabolize host-derived fatty acids. Bacteria can utilize environmental fatty acids as energy sources and as building blocks for their own membrane lipids nih.gov. This adaptation is crucial for survival in the host environment. The ability of a microbe to modify its fatty acid composition in response to the host environment is a key aspect of their adaptive strategy nih.govbohrium.com.

While direct evidence for the role of 23-Methyl-pentacosanoic acid in these interactions is not available, the general principles of fatty acid-mediated host-microbe communication suggest that such molecules at the host-microbe interface would be important in signaling and establishing stable, non-pathogenic relationships.

Developmental Roles in Model Organisms (Non-Human), e.g., C. elegans

In the model organism Caenorhabditis elegans, monomethyl branched-chain fatty acids (mmBCFAs) have been shown to be essential for proper development. The nematode synthesizes two key mmBCFAs, C15ISO and C17ISO, through the action of fatty acid elongases ELO-5 and ELO-6 plos.org.

The suppression of the biosynthesis of these mmBCFAs results in a developmental arrest at the first larval stage (L1) plos.org. This arrest can be reversed by supplementing the diet with these specific fatty acids, demonstrating their essential role in growth and development plos.org. This indicates that branched-chain fatty acids are not just structural components but act as critical signaling molecules required for developmental progression.

Further research has shown that dietary supplementation with certain fatty acids, including the branched-chain fatty acid 15-methyl-hexadecanoic acid (C17ISO), can accelerate the development of C. elegans biorxiv.org. This suggests that the availability of specific fatty acids can modulate the rate of development. The fatty acid elongase gene elo-6 has been identified as playing a significant role in this metabolic reprogramming that influences development biorxiv.orgbiorxiv.org.

Table 2: Developmental Roles of Monomethyl Branched-Chain Fatty Acids in C. elegans

| Fatty Acid | Biosynthetic Enzyme(s) | Function in Development | Phenotype of Deficiency |

|---|---|---|---|

| C15ISO | ELO-5 | Essential for larval growth and development. | L1 larval stage arrest. |

Advanced Analytical and Methodological Approaches for 23 Methyl Pentacosanoic Acid Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are indispensable for confirming the molecular structure of 23-Methyl-pentacosanoic acid. Beyond simple confirmation, advanced techniques provide detailed insights into the molecule's three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules. For a complex molecule like 23-Methyl-pentacosanoic acid, one-dimensional (1D) ¹H and ¹³C NMR provide initial information, but two-dimensional (2D) NMR experiments are essential for definitive structural assignment.

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu In the context of 23-Methyl-pentacosanoic acid, COSY spectra would show correlations between adjacent methylene (-CH₂) protons along the long aliphatic chain, as well as correlations between the methine (-CH) proton at C-23 and the protons of the adjacent methylene group (C-22) and the terminal methyl group (C-24). utsunomiya-u.ac.jp

Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates protons directly attached to carbon atoms, mapping ¹H signals to their corresponding ¹³C signals over a single bond. sdsu.edumagritek.com It is invaluable for assigning the carbon signals of the long chain, the methine carbon at C-23, and the two distinct terminal methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is crucial for establishing long-range connectivity by detecting correlations between protons and carbons over two or three bonds. sdsu.eduutsunomiya-u.ac.jpmagritek.com This experiment would be the definitive method to confirm the position of the methyl branch. Key HMBC correlations would be observed between the protons of the C-23 methyl group and the carbons at C-22, C-23, and C-24, unequivocally placing the branch at the 23rd position. magritek.comipb.pt

Distortionless Enhancement by Polarization Transfer (DEPT) : DEPT experiments (specifically DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, allowing for a clear distinction of the carbon types within the 23-Methyl-pentacosanoic acid structure. magritek.comuvic.ca

Table 1: Expected 2D NMR Correlations for Structural Elucidation of 23-Methyl-pentacosanoic Acid

| NMR Technique | Purpose | Expected Key Correlations for 23-Methyl-pentacosanoic Acid |

|---|---|---|

| COSY (¹H-¹H) | Identifies adjacent protons | - Correlation between methine H-23 and methylene H-22 protons.

|

| HSQC (¹H-¹³C) | Links protons to their directly attached carbons (1-bond) | - Correlation between methine H-23 and carbon C-23.

|

| HMBC (¹H-¹³C) | Identifies long-range (2-3 bond) proton-carbon connections | - Correlation between C-23 methyl protons and carbons C-22, C-23, and C-24.

|

| DEPT-135 | Differentiates carbon types | - Positive signals for all methyl (CH₃) and methine (CH) carbons.

|

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. jeol.com For 23-Methyl-pentacosanoic acid (C₂₆H₅₂O₂), HRMS can confirm its molecular formula with high confidence, distinguishing it from compounds with the same nominal mass but different elemental compositions.

However, the primary strength of HRMS in this context lies in its combination with tandem mass spectrometry (MS/MS) for isomer differentiation. nih.govnih.gov Positional isomers, such as 22-Methyl-pentacosanoic acid or 24-Methyl-pentacosanoic acid, have the same molecular formula and mass. To distinguish them, the parent ion is isolated and fragmented. The resulting fragmentation pattern is unique to the position of the methyl branch.

In electron ionization (EI) or collision-induced dissociation (CID), fragmentation preferentially occurs at the branching point. The analysis of these specific fragment ions allows for the unambiguous localization of the methyl group along the fatty acid chain. nih.govresearchgate.net For example, fragmentation on either side of the C-23 carbon in 23-Methyl-pentacosanoic acid would produce a distinct set of diagnostic ions compared to the fragmentation of its isomers.

Table 2: Hypothetical Diagnostic MS/MS Fragment Ions for Differentiating Methyl-pentacosanoic Acid Isomers

| Isomer | Parent Ion [M-H]⁻ (m/z) | Key Fragmentation Points | Potential Diagnostic Fragment Ions (m/z) |

|---|---|---|---|

| 22-Methyl-pentacosanoic acid | 395.39 | Cleavage around C-22 | Fragments indicating a branch at the C-22 position. |

| 23-Methyl-pentacosanoic acid | 395.39 | Cleavage around C-23 | Unique fragments resulting from cleavage adjacent to the C-23 methine group. |

| 24-Methyl-pentacosanoic acid | 395.39 | Cleavage around C-24 | Fragments characteristic of a branch at the C-24 position. |

Note: The exact m/z values would depend on the ionization technique and fragmentation pathways.

Chromatographic Separation Techniques

Chromatography is essential for isolating 23-Methyl-pentacosanoic acid from complex biological or synthetic mixtures, enabling accurate quantification and further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. nih.gov Due to the low volatility of very long-chain fatty acids, derivatization is required. 23-Methyl-pentacosanoic acid is typically converted to its more volatile fatty acid methyl ester (FAME), 23-methyl-pentacosanoate, prior to analysis. nih.gov

Optimization of the GC-MS method is critical for achieving good separation and sensitivity. nih.gov Key parameters to optimize include:

GC Column: A long capillary column (e.g., 50-100 m) with a polar stationary phase is often used to resolve complex fatty acid mixtures.

Temperature Program: A carefully controlled temperature ramp is necessary to separate the target FAME from other closely eluting saturated and unsaturated fatty acids.

Injection Mode: Splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column.

The mass spectrometer serves as a highly selective and sensitive detector, providing both quantitative data and mass spectra that aid in peak identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for fatty acid analysis, offering the advantage of analyzing underivatized compounds. nih.govuni-wuppertal.de This reduces sample preparation time and potential artifacts from derivatization. unimi.it

A typical LC-MS method for 23-Methyl-pentacosanoic acid involves:

Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 or C30 column is the most common approach. unitn.it

Mobile Phase: A gradient elution using solvents like acetonitrile, methanol, and water, often with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.

Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for fatty acids, as they readily form deprotonated molecules [M-H]⁻. unitn.it

Detection: Tandem mass spectrometry (MS/MS) is used for detection in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity for quantification in complex matrices like plasma or tissue extracts. unitn.it

The carbon atom at position 23 in 23-Methyl-pentacosanoic acid is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-23-Methyl-pentacosanoic acid and (S)-23-Methyl-pentacosanoic acid. These enantiomers have identical physical properties and cannot be separated by standard chromatographic techniques. gcms.cz

Chiral chromatography is required for their separation and quantification. gcms.czsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov Cyclodextrin-based CSPs are commonly used for this purpose. The differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in two separate peaks on the chromatogram. nih.gov

Alternatively, the fatty acid can be derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column. tcichemicals.com This approach allows for the determination of the enantiomeric excess (ee) or the ratio of the two enantiomers in a sample.

Radiotracer and Isotopic Labeling Studies

Radiotracer and isotopic labeling techniques are indispensable for tracing the metabolic fate and distribution of fatty acids like 23-Methyl-pentacosanoic acid within biological systems. These studies involve the synthesis of the fatty acid with a radioactive (e.g., ¹⁴C or ³H) or stable isotope (e.g., ¹³C or ²H) label.

The synthesis of an isotopically labeled version of 23-Methyl-pentacosanoic acid allows for its unambiguous detection and quantification in complex biological samples. For instance, a common approach involves introducing a ¹³C label at the carboxyl group, creating [1-¹³C]23-methyl-pentacosanoic acid. When introduced into a cellular or animal model, the labeled molecule can be tracked as it is incorporated into different lipid species or catabolized. Mass spectrometry-based techniques can then distinguish the labeled fatty acid and its metabolites from their endogenous, unlabeled counterparts.

These methods have been pivotal in elucidating the metabolic pathways of very-long-chain fatty acids (VLCFAs). Studies on similar compounds demonstrate that labeled VLCFAs can be tracked through peroxisomal β-oxidation, the primary catabolic pathway for this class of lipids. By monitoring the appearance of the isotopic label in downstream metabolites, researchers can determine the rate and efficiency of these metabolic processes. While specific studies on 23-Methyl-pentacosanoic acid are not extensively detailed in public literature, the established methodologies for other VLCFAs provide a clear blueprint for its investigation.

Computational Chemistry and Modeling of 23-Methyl-pentacosanoic Acid

Computational approaches provide powerful insights into the physicochemical properties and potential interactions of 23-Methyl-pentacosanoic acid at a molecular level, complementing experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to model the behavior of 23-Methyl-pentacosanoic acid over time, offering a view of its dynamics and interactions within a simulated environment, such as a lipid bilayer. These simulations can predict how the methyl branch at the ω-2 position influences the fatty acid's conformation and its packing with other lipids in a cell membrane.

For very-long-chain fatty acids, the presence of a methyl group near the end of the acyl chain can significantly alter membrane properties. MD simulations can model how 23-Methyl-pentacosanoic acid affects membrane fluidity, thickness, and lateral pressure profiles. By placing the molecule within a model phospholipid bilayer (e.g., a dipalmitoylphosphatidylcholine membrane), researchers can observe how its unique structure disrupts the ordered packing of neighboring acyl chains. This disruption can have significant implications for the function of embedded membrane proteins.

Table 1: Potential Parameters for Molecular Dynamics Simulation of 23-Methyl-pentacosanoic Acid in a Membrane

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Force Field | CHARMM36, GROMOS | Defines the potential energy function of the system, governing atomic interactions. |

| Model Membrane | POPC or DPPC Bilayer | Represents a simplified biological membrane environment. |

| System Size | ~128 lipids, ~5000 water molecules | Ensures sufficient statistical sampling and avoids finite-size artifacts. |

| Simulation Time | 100-500 nanoseconds | Allows for the observation of lipid rearrangement and system equilibration. |

| Temperature | 310 K (37 °C) | Simulates physiological temperature. |

Structure-Activity Relationship (SAR) Prediction (Non-Clinical Focus)

Structure-Activity Relationship (SAR) studies, from a non-clinical perspective, aim to predict the physicochemical properties and potential bioactivities of a molecule based on its structure. For 23-Methyl-pentacosanoic acid, SAR models can be used to compare its properties to other related fatty acids.

Computational SAR models can predict parameters such as lipophilicity (logP), aqueous solubility, and potential for binding to specific proteins (e.g., fatty acid-binding proteins or enzymes) based on its chemical structure. The key structural features of 23-Methyl-pentacosanoic acid are its 25-carbon chain length and the methyl group at the C-23 position. SAR models would analyze how these features, particularly the ω-2 branching, influence its interactions compared to its straight-chain analogue, hexacosanoic acid, or other branched-chain isomers. These predictive models help prioritize experimental studies and generate hypotheses about the molecule's function based on its structural attributes.

Bioanalytical Method Validation for Complex Biological Matrices

The accurate quantification of 23-Methyl-pentacosanoic acid in complex biological matrices like plasma, serum, or tissue homogenates requires highly specific and validated bioanalytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for this purpose.

Method validation ensures that the analytical procedure is reliable and reproducible. Key validation parameters are defined by regulatory guidelines and include selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity and Specificity : The method must be able to unequivocally differentiate 23-Methyl-pentacosanoic acid from other isomers and structurally similar fatty acids that may be present in the sample. This is typically achieved using tandem mass spectrometry (MS/MS), where specific precursor-to-product ion transitions are monitored.

Linearity : The detector response must be proportional to the concentration of the analyte over a defined range. A calibration curve is generated using a series of standards with known concentrations.

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates.

Recovery : This parameter assesses the efficiency of the extraction process used to isolate the fatty acid from the complex matrix.

Stability : The stability of 23-Methyl-pentacosanoic acid in the biological matrix is evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 2: Example Bioanalytical Method Validation Parameters for VLCFA Analysis via LC-MS/MS

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Confirms a proportional relationship between concentration and instrument response. |

| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | Ensures the measured concentration is close to the actual concentration. |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Demonstrates the reproducibility of repeated measurements. |

| Selectivity | No significant interfering peaks at the analyte's retention time. | Guarantees the signal is from the target analyte only. |

| Matrix Effect | CV of peak areas should be ≤ 15%. | Assesses the impact of matrix components on ionization efficiency. |

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Comparative Biochemistry and Evolutionary Aspects of 23 Methyl Pentacosanoic Acid

Phylogenetic Distribution of Branched-Chain Fatty Acid Pathways

Branched-chain fatty acids (BCFAs), including 23-Methyl-pentacosanoic acid, are synthesized through pathways that are widely distributed across the domains of life, yet they are most prominent and diverse within bacteria. In Gram-positive bacteria, BCFAs are major components of the cell membrane and are crucial for adapting to environmental conditions. frontiersin.org The synthesis of BCFAs is intricately linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which provide the primer molecules for fatty acid synthesis. frontiersin.orgresearchgate.net

Two primary types of BCFAs are synthesized: iso- and anteiso-fatty acids. The pathways for their synthesis diverge based on the precursor molecule derived from BCAA catabolism. These pathways are found extensively in bacteria, particularly in genera such as Bacillus, Staphylococcus, and Listeria. frontiersin.org While less common in eukaryotes, BCFAs are found in various organisms, often acquired through diet or symbiotic relationships with bacteria.

The distribution of these pathways is not uniform. For instance, the acrylate pathway for propionate formation, a related short-chain fatty acid, is restricted to a few families like Lachnospiraceae and Negativicutes within the human gut microbiota. nih.gov In contrast, the succinate pathway is more widespread, particularly among the Bacteroidetes. nih.gov This phylogenetic patchiness suggests that the ability to synthesize BCFAs has been subject to both vertical inheritance and horizontal gene transfer throughout evolution, leading to its presence in diverse and seemingly unrelated taxa. Very-long-chain BCFAs, such as 23-Methyl-pentacosanoic acid, are often found in specific groups of organisms, including marine sponges and certain bacteria that inhabit unique ecological niches.

Table 1: Phylogenetic Distribution of Key BCFA Synthesis Pathways

| Phylogenetic Group | Presence of BCFA Synthesis Pathways | Primary BCFA Types | Notes |

|---|---|---|---|

| Gram-Positive Bacteria (e.g., Bacillus, Listeria) | Widespread | iso and anteiso | BCFAs are major membrane components. |

| Gram-Negative Bacteria (e.g., Xanthomonas) | Present in some species | iso and anteiso | Linked to the synthesis of diffusible signal factors. frontiersin.org |

| Archaea | Present, but often isoprenoid-based lipids | Phytanyl and Biphytanyl chains | Utilize different ether-linked lipid structures. |

| Eukaryotes | Rare (often dietary or from symbionts) | Varies | Found in specific tissues or organisms like marine sponges. |

Interspecies Variation in Lipid Profiles Containing Branched-Chain Fatty Acids

The lipid profiles of organisms exhibit significant interspecies variation in the content and composition of BCFAs. This variation is influenced by genetics, diet, and environmental conditions. In bacteria, the ratio of iso to anteiso BCFAs can change in response to temperature, affecting membrane fluidity. nih.gov

In the marine environment, lipid inventories of organisms like seep-dwelling bivalves show specific lipid biomarkers, including BCFAs, that reflect their symbiotic relationships with chemosynthetic bacteria and the local environment. frontiersin.org Sponges (phylum Porifera) are particularly well-known for their complex and diverse fatty acid profiles, which often include a high proportion of unusual very-long-chain fatty acids (VLCFAs), including methylated forms like 23-Methyl-pentacosanoic acid. The presence of these compounds is often attributed to the vast and diverse microbial communities that live in symbiosis with the sponges.

For example, a comprehensive analysis of over 2000 microalgal strains revealed that fatty acid distribution patterns reflect phylogenetic relationships at the phylum and class level. nih.gov Green algae, for instance, typically contain lower amounts of saturated and monounsaturated fatty acids, while other groups are rich in polyunsaturated fatty acids. nih.gov The specific presence of a long-chain BCFA like 23-Methyl-pentacosanoic acid is a distinctive chemotaxonomic marker for certain species, distinguishing them from others that may produce shorter-chain BCFAs or rely primarily on straight-chain fatty acids. This variation underscores the diverse functional roles and evolutionary histories of lipid metabolism across different species.

Table 2: Interspecies Comparison of Branched-Chain Fatty Acid Content

| Organism/Group | Typical BCFA Profile | Presence of 23-Methyl-pentacosanoic acid | Reference Context |

|---|---|---|---|

| Bacillus subtilis | High in C15 and C17 iso and anteiso BCFAs | Not typically reported | Model organism for BCFA synthesis and membrane fluidity studies. nih.gov |

| Marine Sponges (e.g., Porifera) | Complex profiles with diverse VLCFAs and BCFAs | Reported in some species | Associated with symbiotic microbial communities. |

| Human Gut Microbiota | Produces short-chain fatty acids (propionate, butyrate) | Not a primary product | Microbial fermentation products are crucial for host health. nih.gov |

| Deep-Sea Chemosynthetic Bivalves | Contains lipid biomarkers from bacterial symbionts | Potentially present | Lipid profiles indicate nutrition strategies and symbiont types. frontiersin.org |

Evolutionary Conservation and Divergence of Biosynthetic Enzymes

The biosynthesis of BCFAs relies on a set of core enzymes that exhibit both evolutionary conservation and divergence. The initial steps are catalyzed by enzymes involved in BCAA metabolism. A key enzyme is the branched-chain amino acid aminotransferase (BCAT), which converts BCAAs into their corresponding α-keto acids. researchgate.net These α-keto acids are then decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to form the primers for BCFA synthesis.

These enzymes, particularly BCAT and BCKDH, are part of ancient metabolic pathways and are found in various forms across all domains of life. However, their specific roles and regulation in BCFA synthesis can be highly divergent. For instance, in bacteria, the fatty acid synthase II (FASII) system is responsible for elongating the branched-chain primers. The specificity of the enzymes within this system, particularly the β-ketoacyl-acyl carrier protein synthase III (FabH), is a critical determinant of whether a branched-chain or straight-chain primer is selected, thus dictating the final fatty acid profile of the organism.

The evolution of these pathways is thought to have proceeded from multifunctional, nonspecific enzymes in early life forms to the highly specific and regulated enzymes seen today. nih.gov The genes encoding these enzymes, such as ilvC (which encodes a ketol-acid reductoisomerase in the BCAA pathway), show functional links to both primary metabolism (amino acid synthesis) and secondary metabolism (BCFA synthesis). frontiersin.org The evolutionary trajectory of these enzymes reflects a divergence in function, allowing organisms to fine-tune their lipid composition in response to specific environmental pressures.

Adaptive Significance in Diverse Ecosystems, e.g., Marine Environments

The presence of BCFAs like 23-Methyl-pentacosanoic acid in an organism's lipid profile is often linked to adaptation to specific environmental conditions. One of the most critical roles of BCFAs is the modulation of cell membrane fluidity. The methyl branch disrupts the tight packing of acyl chains, lowering the melting point of the fatty acid and increasing the fluidity of the membrane. nih.gov This is particularly advantageous in cold environments, such as the deep sea, where low temperatures would otherwise cause membranes composed solely of straight-chain saturated fatty acids to become rigid and lose function.

In deep-sea chemosynthetic ecosystems, such as hydrothermal vents and cold seeps, life thrives in extreme conditions of temperature, pressure, and chemical composition. frontiersin.org Microorganisms in these environments utilize chemical energy for primary production instead of light (chemosynthesis). whoi.educopernicus.org The lipid membranes of these microbes often contain a high proportion of BCFAs and other unusual lipids that are crucial for survival. These fatty acids ensure membrane integrity and functionality under high pressure (piezoadaptation) and fluctuating temperatures.

The long-chain nature of 23-Methyl-pentacosanoic acid suggests a role in creating stable, yet fluid, membrane domains in organisms inhabiting such extreme environments. These specialized lipids can also serve as biomarkers, providing insights into the nutritional strategies and symbiotic relationships within these unique ecosystems. frontiersin.org The production of such specific fatty acids highlights a sophisticated biochemical adaptation that allows life to flourish in some of the planet's most inhospitable settings.

Future Directions and Emerging Research Frontiers in 23-Methyl-pentacosanoic Acid Studies

The exploration of 23-Methyl-pentacosanoic acid, a branched-chain fatty acid (BCFA), is entering a new phase of research, driven by technological advancements and a growing interest in the diverse roles of lipids in biological and industrial systems. Future investigations are poised to unravel the intricate functions and potential applications of this molecule, moving from basic characterization to in-depth functional analysis and innovative applications. The following sections outline key areas of emerging research that are expected to shape our understanding and utilization of 23-Methyl-pentacosanoic acid.

Q & A

Q. What are the recommended analytical techniques for characterizing 23-methyl-pentacosanoic acid?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or refractive index detection to confirm purity and structural identity.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying methyl branching at the 23rd carbon.

- Differential scanning calorimetry (DSC) can determine melting points, which are essential for assessing physical stability in storage .

Q. What safety protocols should be followed when handling 23-methyl-pentacosanoic acid in laboratory settings?

Methodological Answer:

- Always wear nitrile gloves , lab coats, and safety goggles to prevent skin/eye irritation (GHS Category 2/2A hazards) .

- Use fume hoods to avoid inhalation of aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Store in airtight containers at 2–8°C to prevent degradation and minimize combustion risks .

Q. How can researchers synthesize 23-methyl-pentacosanoic acid with high stereochemical purity?

Methodological Answer:

- Employ stereoselective alkylation of appropriate fatty acid precursors using organocatalysts or transition-metal complexes.

- Optimize reaction conditions (temperature, solvent polarity) to minimize side-chain isomerization.

- Validate purity via thin-layer chromatography (TLC) and NMR before proceeding to biological assays .

Advanced Research Questions

Q. How should experimental designs address contradictory data on the biological activity of 23-methyl-pentacosanoic acid across studies?

Methodological Answer:

- Conduct systematic meta-analyses to identify confounding variables (e.g., cell line heterogeneity, solvent differences).

- Use fixed-effects or random-effects models to quantify heterogeneity and adjust for publication bias .

- Example workflow:

| Variable | Study A | Study B | Adjusted Analysis |

|---|---|---|---|

| Solvent | DMSO | Ethanol | Normalize to common solvent |

| Dosage | 10 µM | 50 µM | Standardize to EC₅₀ |

Q. What strategies can mitigate batch-to-batch variability in synthetic 23-methyl-pentacosanoic acid?

Methodological Answer:

- Implement quality-by-design (QbD) principles during synthesis, monitoring critical parameters (e.g., reaction time, catalyst loading).

- Use multivariate statistical tools (e.g., PCA or PLS regression) to correlate process variables with product consistency .

- Establish acceptance criteria for impurities (e.g., ≤0.5% by HPLC) and validate with inter-laboratory comparisons .

Q. How can researchers resolve discrepancies in reported lipid-membrane interactions of 23-methyl-pentacosanoic acid?

Methodological Answer:

- Perform molecular dynamics simulations to model membrane insertion dynamics, complemented by Langmuir-Blodgett trough experiments for empirical validation.

- Control for pH, ionic strength, and lipid composition (e.g., DPPC vs. DOPC bilayers) to isolate methyl-branch effects .

Reproducibility & Data Analysis

Q. What statistical frameworks are optimal for analyzing dose-response relationships in 23-methyl-pentacosanoic acid toxicity studies?

Methodological Answer:

Q. How should researchers document and share synthetic protocols to ensure reproducibility?

Methodological Answer:

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Zenodo or Protocols.io .

- Include raw NMR spectra, chromatograms, and step-by-step reaction videos in supplementary materials .

Ethical & Reporting Standards

Q. What ethical considerations apply to studies exploring 23-methyl-pentacosanoic acid’s bioactivity?

Methodological Answer:

Q. How can researchers structure manuscripts to highlight the novelty of 23-methyl-pentacosanoic acid findings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.